alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

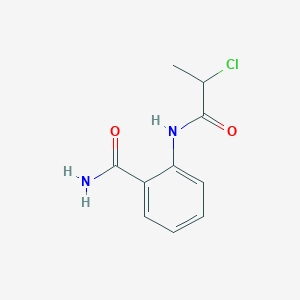

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae .

Molecular Structure Analysis

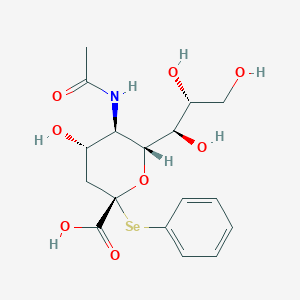

The molecular formula of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is C30H56O12 . The structure contains a total of 152 bonds, including 62 non-H bonds, 2 multiple bonds, 40 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 2 esters (aliphatic), 7 hydroxyl groups, 3 primary alcohols, 4 secondary alcohols, 2 ethers (aliphatic), and 1 .科学的研究の応用

Enzymatic Synthesis

The compound has been used in the enzymatic synthesis of β-d-fructofuranosyl α-d-glucopyranosyl- (1→2)-α-d-glucopyranoside using Escherichia coli glycoside phosphorylase YcjT . This sugar was synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

Probiotic Growth Promotion

The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve . This suggests that the compound could be used in the development of functional foods and dietary supplements that support gut health.

Glycoside Phosphorylase Research

The compound has been used in research on glycoside phosphorylases, enzymes that catalyze the phosphorolysis of oligosaccharides and polysaccharides . This research could lead to new methods for the production of oligosaccharides and polysaccharides in vitro .

Surfactant-Based Permeation Enhancer

Alpha-D-Glucopyranoside-β-D-fructofuranosyl octadecanoate, a related compound, is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae . This suggests potential applications in drug delivery and absorption enhancement.

Chemical Synthesis and Characterization

Alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl derivatives have been synthesized and characterized in various studies. This research contributes to our understanding of the chemical properties of these compounds and their potential applications.

Crystal Structure Analysis

The compound has been used in the crystal structure analysis of β-D-galactopyranosyl-(1→6)-β-D-fructofuranosyl-(2↔1)-2-acetamido-2-deoxy-α-D-glucopyranoside . This research provides valuable insights into the structural properties of these types of oligosaccharides .

作用機序

Target of Action

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a type of carbohydrate

Mode of Action

As a carbohydrate, it may participate in various biological processes, including energy production, cellular communication, and molecular recognition events .

Result of Action

As a carbohydrate, it may be involved in various biological processes, but the exact effects would depend on the specific context and environment .

Action Environment

The action, efficacy, and stability of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate can be influenced by various environmental factors. For instance, the compound is generally stable under 120℃, but it decomposes at temperatures above 145℃ . Furthermore, it can be hydrolyzed under acidic or alkaline conditions to produce sucrose and fatty acids .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate involves the coupling of octadecanoic acid with a protected form of alpha-D-glucose and beta-D-fructose followed by deprotection to afford the desired compound.", "Starting Materials": [ "Octadecanoic acid", "Alpha-D-glucose (protected form)", "Beta-D-fructose (protected form)" ], "Reaction": [ "Activation of octadecanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)", "Addition of the activated octadecanoic acid to the protected alpha-D-glucose and beta-D-fructose in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)", "Removal of the protecting groups using an acidic or basic hydrolysis step to yield alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate" ] } | |

CAS番号 |

27195-16-0 |

製品名 |

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate |

分子式 |

C48H90O13 |

分子量 |

875.2 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate |

InChI |

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1 |

InChIキー |

MZNXRHOLDWQYRX-CBKJUIDTSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |

その他のCAS番号 |

27195-16-0 |

同義語 |

Crodesta F-10 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。